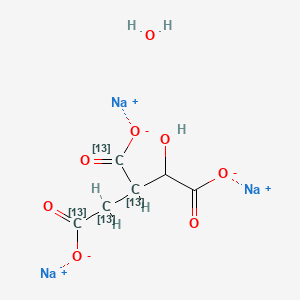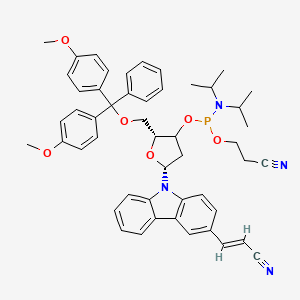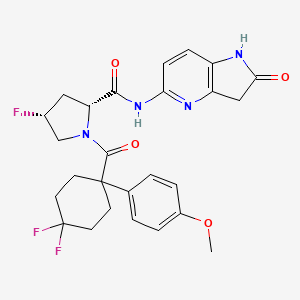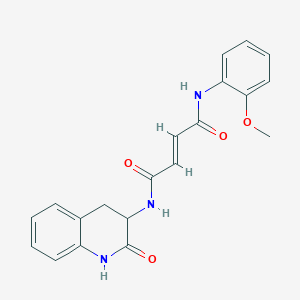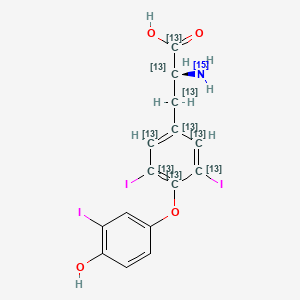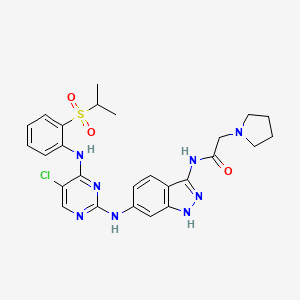![molecular formula C42H67N11O4 B15140459 2-(1-adamantyl)-N-[[(2R,3S,5R)-3-[[2-(1-adamantyl)acetyl]amino]-5-[4-[bis[3-(diaminomethylideneamino)propyl]amino]-5-methyl-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl]acetamide](/img/structure/B15140459.png)
2-(1-adamantyl)-N-[[(2R,3S,5R)-3-[[2-(1-adamantyl)acetyl]amino]-5-[4-[bis[3-(diaminomethylideneamino)propyl]amino]-5-methyl-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-adamantyl)-N-[[(2R,3S,5R)-3-[[2-(1-adamantyl)acetyl]amino]-5-[4-[bis[3-(diaminomethylideneamino)propyl]amino]-5-methyl-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features adamantyl groups, which are known for their stability and unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-adamantyl)-N-[[(2R,3S,5R)-3-[[2-(1-adamantyl)acetyl]amino]-5-[4-[bis[3-(diaminomethylideneamino)propyl]amino]-5-methyl-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl]acetamide typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The adamantyl groups can be oxidized under specific conditions.
Reduction: Certain functional groups within the molecule can be reduced using appropriate reducing agents.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its adamantyl groups could confer stability and enhance binding affinity.
Medicine
In medicine, this compound might be explored for its potential therapeutic properties. The presence of multiple functional groups suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In industrial applications, this compound could be used in the development of advanced materials, such as polymers and coatings, due to its stability and unique structural features.
作用機序
The mechanism by which 2-(1-adamantyl)-N-[[(2R,3S,5R)-3-[[2-(1-adamantyl)acetyl]amino]-5-[4-[bis[3-(diaminomethylideneamino)propyl]amino]-5-methyl-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl]acetamide exerts its effects likely involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The adamantyl groups may enhance the compound’s binding affinity and stability, contributing to its overall activity.
類似化合物との比較
Similar Compounds
1-Adamantylamine: A simpler compound with a single adamantyl group, used in various chemical syntheses.
2-Adamantanone: Another adamantyl-containing compound, known for its use in organic synthesis.
Adamantane: The parent hydrocarbon of the adamantyl group, used as a precursor in the synthesis of more complex molecules.
Uniqueness
What sets 2-(1-adamantyl)-N-[[(2R,3S,5R)-3-[[2-(1-adamantyl)acetyl]amino]-5-[4-[bis[3-(diaminomethylideneamino)propyl]amino]-5-methyl-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl]acetamide apart is its complex structure, featuring multiple functional groups and adamantyl moieties. This complexity may confer unique properties, such as enhanced stability, specific binding interactions, and potential for diverse applications in scientific research and industry.
特性
分子式 |
C42H67N11O4 |
|---|---|
分子量 |
790.1 g/mol |
IUPAC名 |
2-(1-adamantyl)-N-[[(2R,3S,5R)-3-[[2-(1-adamantyl)acetyl]amino]-5-[4-[bis[3-(diaminomethylideneamino)propyl]amino]-5-methyl-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl]acetamide |
InChI |
InChI=1S/C42H67N11O4/c1-25-24-53(40(56)51-37(25)52(6-2-4-47-38(43)44)7-3-5-48-39(45)46)36-14-32(50-35(55)22-42-18-29-11-30(19-42)13-31(12-29)20-42)33(57-36)23-49-34(54)21-41-15-26-8-27(16-41)10-28(9-26)17-41/h24,26-33,36H,2-23H2,1H3,(H,49,54)(H,50,55)(H4,43,44,47)(H4,45,46,48)/t26?,27?,28?,29?,30?,31?,32-,33+,36+,41?,42?/m0/s1 |
InChIキー |
POTAVLZAGQUCTR-OMADYJCLSA-N |
異性体SMILES |
CC1=CN(C(=O)N=C1N(CCCN=C(N)N)CCCN=C(N)N)[C@H]2C[C@@H]([C@H](O2)CNC(=O)CC34CC5CC(C3)CC(C5)C4)NC(=O)CC67CC8CC(C6)CC(C8)C7 |
正規SMILES |
CC1=CN(C(=O)N=C1N(CCCN=C(N)N)CCCN=C(N)N)C2CC(C(O2)CNC(=O)CC34CC5CC(C3)CC(C5)C4)NC(=O)CC67CC8CC(C6)CC(C8)C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1,1-Dimethylethoxy)carbonyl]thio-L-phenylalanylglycine](/img/structure/B15140379.png)
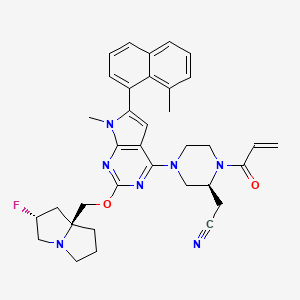
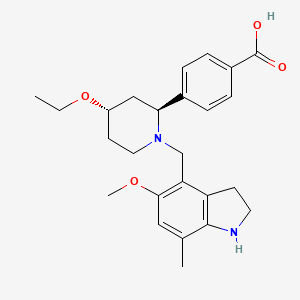
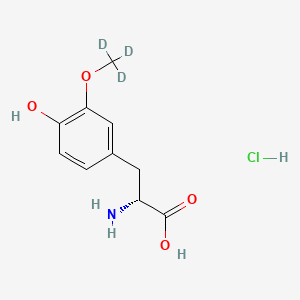
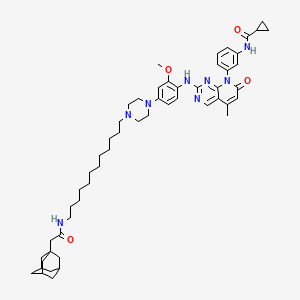
![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-pyridin-3-ylpyrrolidin-1-yl)-1H-purin-6-one](/img/structure/B15140408.png)
![ethyl 4-(5-acrylamido-2-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B15140409.png)
![(2S)-1-[(2S)-1-(4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B15140423.png)
